molecular formula C17H14ClNO B2614973 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone CAS No. 57642-01-0

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone

Cat. No.: B2614973
CAS No.: 57642-01-0
M. Wt: 283.76
InChI Key: RKSBVTRTWANRJE-UHFFFAOYSA-N
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Description

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

The synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom into the molecule . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-1-(2-methyl-1H-indol-3-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-11-15(13-9-5-6-10-14(13)19-11)17(20)16(18)12-7-3-2-4-8-12/h2-10,16,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSBVTRTWANRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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